

Propargyl-PEG2-methylamine chemical properties and molecular weight.

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Compound of Interest

Compound Name: Propargyl-PEG2-methylamine

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Propargyl-PEG2-methylamine: A Technical Guide for Researchers

Propargyl-PEG2-methylamine is a heterobifunctional linker molecule integral to advancements in bioconjugation, drug delivery, and proteomics. This guide provides a detailed overview of its chemical properties, applications, and relevant experimental methodologies, tailored for researchers and professionals in the field of drug development and chemical biology.

Core Chemical Properties and Data

Propargyl-PEG2-methylamine is characterized by its dual reactivity, conferred by a terminal propargyl group and a methylamine group, separated by a two-unit polyethylene glycol (PEG) spacer. This structure provides a versatile platform for covalently linking diverse molecular entities. The hydrophilic PEG spacer enhances the solubility of the molecule and its conjugates in aqueous media, a crucial feature for biological applications[1][2].



Property	Value	Reference
Molecular Weight	157.21 g/mol	[3][4][5]
Molecular Formula	C8H15NO2	[1][3][6]
CAS Number	1835759-76-6	[3][6]
Purity	≥95% - 98%	[6][7]
Solubility	Soluble in Water, DMSO, DCM, DMF	[6]
Storage Conditions	-20°C	[6]
Appearance	Varies (typically a liquid or solid)	
Key Functional Groups	Alkyne (Propargyl), Secondary Amine (Methylamine)	[1][6]

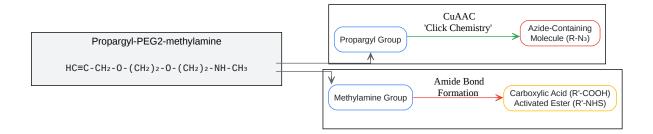
Molecular Structure and Reactivity

The utility of **Propargyl-PEG2-methylamine** stems from its orthogonal reactive ends.

- Propargyl Group: The terminal alkyne is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][8] This reaction is highly specific and efficient, forming a stable triazole linkage with azide-modified molecules under mild, aqueous conditions[9][10].
- Methylamine Group: The secondary amine is nucleophilic and can be readily coupled with
 molecules containing electrophilic groups such as carboxylic acids (to form amide bonds),
 activated NHS esters, and carbonyls (aldehydes or ketones)[1][6].

This dual functionality allows for a two-step, controlled conjugation strategy. For instance, a payload molecule can be attached via the amine group, followed by the "clicking" of the entire complex to a biological target using the propargyl group.





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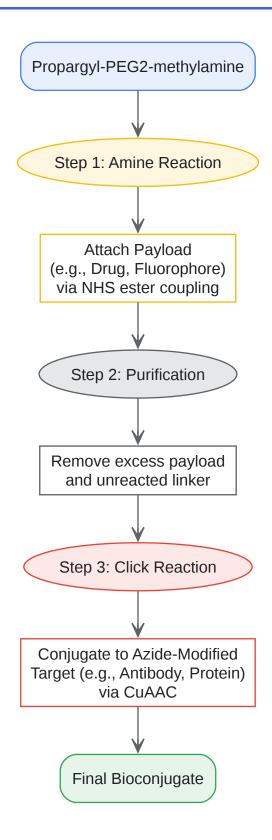
Dual reactivity of **Propargyl-PEG2-methylamine**.

Applications in Research and Drug Development

The unique properties of **Propargyl-PEG2-methylamine** make it a valuable tool in several advanced applications:

- Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies.[11] The antibody directs the conjugate to a specific target (e.g., a cancer cell), where the payload can then exert its therapeutic effect.
- PROTAC Development: As a PROTAC (Proteolysis Targeting Chimera) linker, it connects a target-binding ligand and an E3 ligase-binding ligand, inducing the degradation of a target protein.[3][12]
- PEGylation: The process of attaching PEG chains to proteins or peptides, known as PEGylation, can improve their stability, solubility, and circulation time in the body.[7][8]
- Bioconjugation and Labeling: It is widely used for attaching fluorescent dyes, biotin, or other reporter molecules to proteins, nucleic acids, or surfaces for detection and purification purposes.[9]





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A typical bioconjugation workflow.



Experimental Protocols

While the synthesis of propargylamines can be complex, involving methods like the A3 coupling of aldehydes, amines, and alkynes, users of **Propargyl-PEG2-methylamine** are typically focused on its application in conjugation reactions.[13][14]

Representative Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general methodology for labeling an azide-modified biological molecule with **Propargyl-PEG2-methylamine** (which should first be conjugated to a molecule of interest via its amine handle if not already).

Materials:

- Azide-modified biomolecule (e.g., protein, oligonucleotide)
- Propargyl-PEG2-methylamine (or its pre-functionalized derivative)
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
- Phosphate-buffered saline (PBS) or other suitable aqueous buffer (pH 7-8)
- DMSO for stock solutions

Procedure:

- Stock Solution Preparation:
 - Prepare a 10 mM stock solution of the propargyl-functionalized molecule in DMSO.
 - Prepare a 10 mM stock solution of the azide-modified biomolecule in an appropriate aqueous buffer.



- Prepare a 50 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
- Prepare a 10 mM stock solution of CuSO₄ in water.
- Prepare a 10 mM stock solution of TBTA in DMSO.

· Reaction Assembly:

- In a microcentrifuge tube, combine the azide-modified biomolecule and the propargylfunctionalized molecule. A typical starting point is to use a 1.5 to 5-fold molar excess of the propargyl compound relative to the azide.
- Add the TBTA ligand to the mixture. The final concentration should be equivalent to the copper concentration to prevent copper-mediated damage to the biomolecule.
- Add the CuSO₄ solution to the reaction. A final concentration of 0.1 to 1 mM is typical.
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be 1 to 5 mM.
- Adjust the final volume with the reaction buffer. The amount of organic solvent (like DMSO) should ideally be kept below 10% of the total volume.

Incubation:

 Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight. Progress can be monitored by an appropriate analytical method (e.g., SDS-PAGE, HPLC, mass spectrometry).

Purification:

 Once the reaction is complete, the final conjugate can be purified from excess reagents using methods appropriate for the biomolecule, such as dialysis, size-exclusion chromatography (SEC), or affinity chromatography.

This protocol is a general guideline and may require optimization for specific molecules and applications. The concentrations of reactants and catalyst, as well as reaction time and



temperature, can be adjusted to achieve the desired outcome.[10]

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